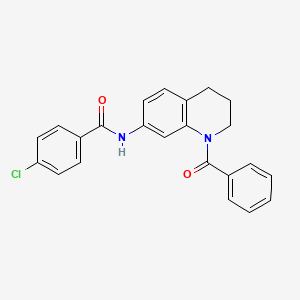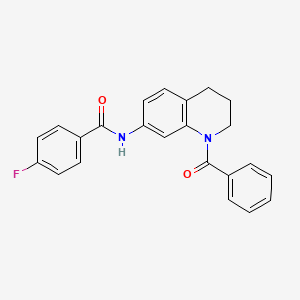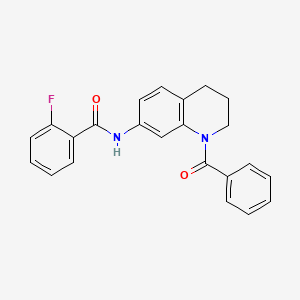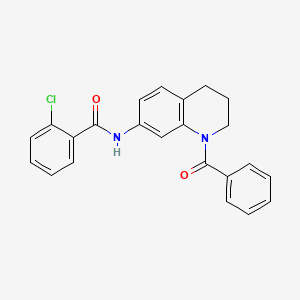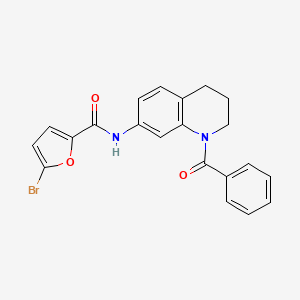
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide, also known as N-benzoyl-THQ-5-BFC, is a synthetic compound that has been used in various scientific research applications. It is a member of the quinoline family of compounds and is known for its unique properties, such as its ability to bind to certain proteins and enzymes. N-benzoyl-THQ-5-BFC has been studied for its potential use in a variety of medical and industrial applications.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has been extensively studied for its potential use in scientific research applications. It has been shown to bind to certain proteins and enzymes, making it a useful tool for studying the structure and function of these molecules. In addition, it has been used to study the effects of various drugs on the body, as well as to study the mechanism of action of certain drugs. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has also been used to study the biochemical and physiological effects of certain compounds on living cells.
作用机制
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC is not fully understood. It is believed to bind to certain proteins and enzymes, which then leads to a change in their structure and function. This change can then lead to a variety of different effects, depending on the target molecule. For example, it can lead to an increase in the activity of certain enzymes, or it can inhibit the activity of certain proteins.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and proteasome. It has also been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2 and phospholipase A2. In addition, it has been shown to increase the production of certain hormones, such as cortisol and epinephrine.
实验室实验的优点和局限性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high solubility in aqueous solutions, which makes it easy to use in a variety of different experiments. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it has been found to have a low binding affinity for certain proteins and enzymes, which can limit its usefulness in some experiments.
未来方向
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has a number of potential future applications. It could be used to study the structure and function of various proteins and enzymes, as well as to study the effects of various drugs on the body. It could also be used to study the biochemical and physiological effects of certain compounds on living cells. In addition, it could be used to study the mechanism of action of certain drugs, as well as to develop new drugs that target specific proteins and enzymes. Finally, it could be used to develop new treatments for a variety of diseases and disorders.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC can be synthesized using a number of different methods. The most common method involves the reaction of 5-bromofuran-2-carboxylic acid with 1-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of a base, such as potassium carbonate. This reaction is typically carried out in an aqueous medium at a temperature of 100-110°C. The reaction is usually complete within 1-2 hours, and the resulting product is a white solid with a melting point of approximately 100°C.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-11-10-18(27-19)20(25)23-16-9-8-14-7-4-12-24(17(14)13-16)21(26)15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPQEZFRQXHCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568881.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6568883.png)

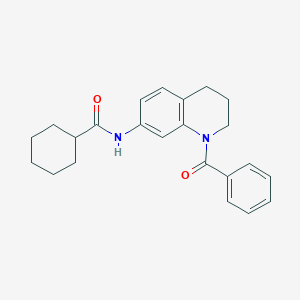
![1-({5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B6568909.png)

![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6568919.png)

